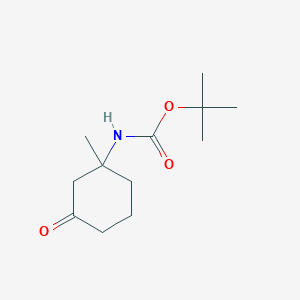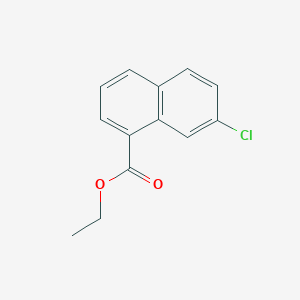
1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one is an organic compound with the molecular formula C12H9NO4 It features a naphthalene ring substituted with a hydroxy group at the 2-position and a nitro group at the 8-position, along with an ethanone group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one typically involves the nitration of 2-hydroxy-1-naphthaldehyde followed by oxidation and subsequent acetylation. The nitration step is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 8-position. The resulting nitro compound is then oxidized to form the corresponding naphthoquinone, which is subsequently acetylated using acetic anhydride to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino-substituted naphthalene derivatives.
Substitution: Ether or ester derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. Additionally, the nitro group can be reduced to an amino group, which may interact with cellular proteins and enzymes, affecting their function.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one can be compared with other similar compounds such as:
1-(2-Hydroxy-1-naphthyl)ethanone: Lacks the nitro group, resulting in different reactivity and biological activity.
1-(8-Nitro-1-naphthyl)ethanone: Lacks the hydroxy group, affecting its chemical properties and applications.
2-Hydroxy-1-naphthaldehyde: Precursor in the synthesis of the target compound, with different functional groups and reactivity.
The uniqueness of this compound lies in the presence of both hydroxy and nitro groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
848623-79-0 |
|---|---|
Formule moléculaire |
C12H9NO4 |
Poids moléculaire |
231.20 g/mol |
Nom IUPAC |
1-(2-hydroxy-8-nitronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H9NO4/c1-7(14)11-10(15)6-5-8-3-2-4-9(12(8)11)13(16)17/h2-6,15H,1H3 |
Clé InChI |
VQSKZMFPNDTWTN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC2=C1C(=CC=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(3-Ethyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11878647.png)

![7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11878664.png)



![4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one](/img/structure/B11878685.png)

